4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
4-(9-Chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a tricyclic heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. Key structural attributes include:
- A chloro substituent at position 7.
- A pyridin-3-yl group at position 3.
- A phenol moiety at the para position of the phenyl ring attached to position 2.
Properties
IUPAC Name |
4-(9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-5-8-20-17(10-15)19-11-18(13-3-6-16(26)7-4-13)24-25(19)21(27-20)14-2-1-9-23-12-14/h1-10,12,19,21,26H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMMAABWFWTLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2. Inhibition of CDK2 can lead to a halt in cell cycle progression, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
Cdk2 inhibition generally affects the cell cycle progression pathway. By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines. Specifically, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively).
Biological Activity
4-(9-Chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological effects, mechanisms of action, and relevant research findings associated with this compound.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3O2 |
| Molecular Weight | 377.83 g/mol |
| CAS Number | 899973-62-7 |
| Purity | ≥ 95% |
The biological activity of this compound is largely attributed to its unique structural features, including the chloro group and the benzo[e]pyrazolo[1,5-c][1,3]oxazine core. These structural components are believed to interact with various biological targets, leading to diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results as selective protein inhibitors and anticancer agents. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation and survival .
Enzymatic Inhibition
The compound exhibits enzymatic inhibitory activity that can be leveraged for therapeutic applications. Research indicates that pyrazolo derivatives can inhibit enzymes involved in inflammatory processes and cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of compounds related to this compound.
- Anticancer Activity : A study demonstrated that similar pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Anti-inflammatory Effects : Another study evaluated the anti-inflammatory properties of pyrazolo derivatives. Compounds were shown to reduce pro-inflammatory cytokine levels in vitro and in vivo models, suggesting potential for treating inflammatory diseases .
- Enzyme Inhibition : Investigations revealed that certain derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain signaling pathways. This suggests potential applications in pain management and anti-inflammatory therapies .
Comparison with Similar Compounds
Table 1: Substituent Analysis of Analogous Compounds
Key Observations:
Pyridinyl Positional Isomerism: The target compound has a pyridin-3-yl group at position 5, whereas analogs in and feature pyridin-4-yl . This positional difference may influence electronic properties and binding interactions in biological systems.
Halogen Substitution :
- Chlorine at position 9 is conserved in the target compound and analogs , but reports a bromo substitution, which may enhance steric bulk and alter metabolic stability .
Aromatic Ring Modifications: The phenol group in the target compound contrasts with 4-fluorophenyl (), 4-methylphenyl (), and furan-2-yl () at position 2. Phenolic moieties often improve solubility and enable hydrogen bonding in drug-receptor interactions .
Q & A
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats with plasma LC-MS/MS monitoring.
- Toxicokinetics : Measure ALT/AST levels and histopathology (liver/kidney) after 28-day repeated dosing.
- Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation of the phenol group).
Cross-species comparisons (e.g., rat vs. dog) improve translational predictability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
